molecular formula C12H15BrN2O B6626541 4-(4-Bromophenyl)piperidine-1-carboxamide

4-(4-Bromophenyl)piperidine-1-carboxamide

Cat. No.: B6626541
M. Wt: 283.16 g/mol
InChI Key: MMPZFMYMICHDKX-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)piperidine-1-carboxamide is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromophenyl group attached to the piperidine ring, which is further connected to a carboxamide group

Properties

IUPAC Name

4-(4-bromophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c13-11-3-1-9(2-4-11)10-5-7-15(8-6-10)12(14)16/h1-4,10H,5-8H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPZFMYMICHDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)piperidine-1-carboxamide typically involves the reaction of 4-bromobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The bromophenyl group enhances the compound’s binding affinity to these targets, while the piperidine ring provides structural stability . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)piperidine-1-carboxamide is unique due to the presence of both the bromophenyl and carboxamide groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

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